
2-Methyl-3-phenylquinoline-4-carboxylic acid
説明
2-Methyl-3-phenylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C17H13NO2 . It has a molecular weight of 263.29 g/mol .
Molecular Structure Analysis
The linear formula of 2-Methyl-3-phenylquinoline-4-carboxylic acid is C17H13NO2 . The InChI code is 1S/C17H13NO2/c1-11-15(17(19)20)13-9-5-6-10-14(13)18-16(11)12-7-3-2-4-8-12/h2-10H,1H3,(H,19,20) .Physical And Chemical Properties Analysis
2-Methyl-3-phenylquinoline-4-carboxylic acid is a solid at room temperature .科学的研究の応用
Antibacterial Applications
2-Methyl-3-phenylquinoline-4-carboxylic acid: and its derivatives have shown promise in the field of antibacterial research. A study highlighted the synthesis of new derivatives that exhibited significant antibacterial activity against both Gram-negative and Gram-positive bacteria, including strains of methicillin-resistant Staphylococcus aureus (MRSA) . These compounds were evaluated using the agar diffusion method and broth dilution method to determine their minimum inhibitory concentration (MIC), which is crucial for understanding their potential as antibacterial agents.
Cancer Research
In cancer research, derivatives of 2-Methyl-3-phenylquinoline-4-carboxylic acid have been identified as novel histone deacetylase inhibitors (HDAC inhibitors) . HDAC inhibitors play a critical role in epigenetic regulation and have been extensively studied for their therapeutic potential in cancer treatment. The study discovered that certain compounds exhibited significant selectivity for HDAC3, which is important for developing targeted cancer therapies.
Material Science
The compound’s derivatives are also being explored in material science. While specific applications in this field are not detailed in the search results, the chemical properties of 2-Methyl-3-phenylquinoline-4-carboxylic acid suggest potential uses in the development of new materials, possibly due to its structural characteristics .
Environmental Science
Although the search did not yield specific environmental applications for 2-Methyl-3-phenylquinoline-4-carboxylic acid , related compounds are being studied for their environmental impact. This includes investigations into their toxicity and physical properties, which are essential for assessing the environmental safety of chemical compounds .
Analytical Chemistry
In analytical chemistry, 2-Methyl-3-phenylquinoline-4-carboxylic acid could be used as a reagent or a building block for synthesizing more complex molecules. Its precise molecular structure and properties, such as molecular weight and formula, make it a candidate for various analytical applications .
Biochemistry
The role of 2-Methyl-3-phenylquinoline-4-carboxylic acid in biochemistry is not explicitly outlined in the search results. However, given its structural complexity, it may be involved in the study of biochemical pathways or as a precursor in the synthesis of biologically active molecules .
Industrial Applications
Lastly, in industrial applications, 2-Methyl-3-phenylquinoline-4-carboxylic acid may be used in the synthesis of other chemicals or as an intermediate in various manufacturing processes. Its availability and chemical stability could make it a valuable component in industrial chemistry .
作用機序
2-Phenylquinoline-4-carboxylic acid derivatives have been studied as potential histone deacetylase inhibitors . Histone deacetylases (HDACs) are a group of enzymes that remove acetyl groups from ε-N-acetyl-lysine amino groups of histone proteins . Inhibition of HDACs has been extensively studied as a potential therapeutic target in the development of anticancer drugs .
将来の方向性
特性
IUPAC Name |
2-methyl-3-phenylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-11-15(12-7-3-2-4-8-12)16(17(19)20)13-9-5-6-10-14(13)18-11/h2-10H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHDYCQGEGLWCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10979197 | |
| Record name | 2-Methyl-3-phenylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10979197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-phenylquinoline-4-carboxylic acid | |
CAS RN |
6319-87-5 | |
| Record name | 6319-87-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-3-phenylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10979197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide](/img/structure/B187302.png)
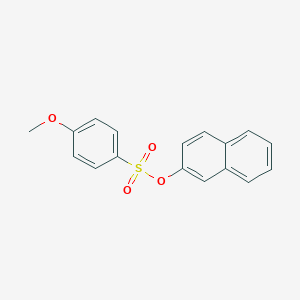
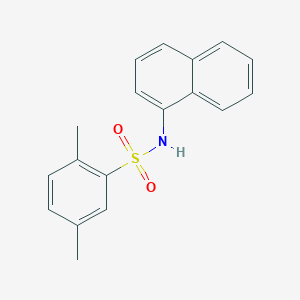

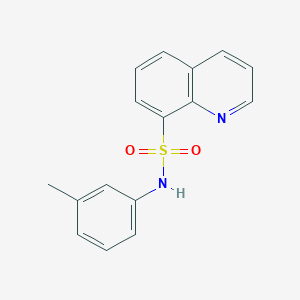

![6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B187311.png)

![4-[4-[5-(Aminomethyl)-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-1-piperazinecarboxylic acid tert-butyl ester](/img/structure/B187314.png)
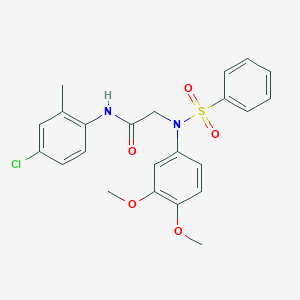
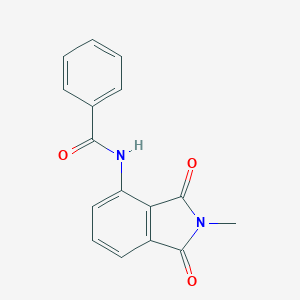
![3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B187322.png)
